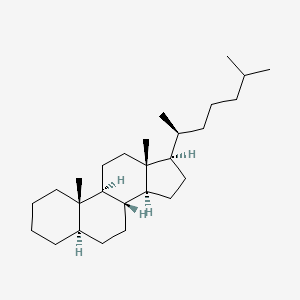

alpha, alpha, alpha 20S-CHOLESTANE

Description

Endogenous Biosynthesis of the Cholestane (B1235564) Skeleton

The creation of the core cholestane structure is a testament to the elegance of natural chemical synthesis.

The biosynthesis of all steroids, including those with a cholestane skeleton, begins with the cyclization of the triterpenoid (B12794562) squalene (B77637). wikipedia.orgnih.gov This process yields lanosterol (B1674476) in animals and fungi, or cycloartenol (B190886) in plants, which serve as the foundational molecules for all other steroids. wikipedia.orgnih.gov Cholesterol, a well-known sterol, is a key intermediate derived from lanosterol and is the direct precursor to many cholestane derivatives. wikipedia.orglibretexts.org The transformation of these acyclic triterpenoids into the complex, four-ringed structure of cholestane is a critical step in steroidogenesis. nih.govresearchgate.net

The journey from simple precursors to the intricate cholestane framework is a multi-step process. The mevalonate (B85504) pathway initially produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA. wikipedia.orglibretexts.org These five-carbon units are then assembled to form the 30-carbon acyclic hydrocarbon, squalene. nih.govlibretexts.org

The crucial cyclization of squalene is initiated by squalene epoxidase, which forms (3S)-2,3-oxidosqualene. libretexts.orglibretexts.org This epoxide is then transformed by oxidosqualene-lanosterol cyclase into lanosterol, the first sterol intermediate in the pathway. libretexts.orglibretexts.org This remarkable enzymatic reaction creates the characteristic four-ring steroid nucleus. libretexts.org From lanosterol, a series of subsequent enzymatic modifications, including demethylations and reductions, ultimately lead to the formation of cholesterol and other sterols with the cholestane skeleton. nih.gov

Enzymatic Pathways Leading to Specific 20S-Substituted Cholestane Derivatives

Once the basic cholestane skeleton is formed, a variety of enzymes act upon it to create a diverse array of functional molecules.

Cytochrome P450 (CYP) enzymes play a pivotal role in the hydroxylation of cholesterol to form various oxysterols. A key example is the formation of 20(S)-hydroxycholesterol. While the specific P450 enzyme responsible for this particular hydroxylation at the C-20 position with S-stereochemistry is a subject of ongoing research, other CYP enzymes are well-characterized in their roles in cholesterol metabolism. For instance, CYP46A1 is a brain-specific enzyme that hydroxylates cholesterol at the C-24 position to produce 24S-hydroxycholesterol, a major pathway for cholesterol elimination from the brain. nih.gov Similarly, CYP27A1 produces 27-hydroxycholesterol, and CYP11A1 can convert cholesterol to pregnenolone. nih.gov Another important oxysterol, 25-hydroxycholesterol (B127956) (25-OHC), is primarily generated by cholesterol 25-hydroxylase (CH25H) and to a lesser extent by CYP3A4. nih.gov These hydroxylated cholesterol derivatives are not just metabolic byproducts but are also important signaling molecules.

In insects and other arthropods, cholesterol is the precursor for the synthesis of ecdysteroids, which are crucial molting hormones. researchgate.nettandfonline.com The biosynthetic pathway to ecdysone, a primary ecdysteroid, involves a series of enzymatic modifications of the cholestane skeleton. One identified intermediate in this pathway is 3β-hydroxy-5β-cholestan-6-one. nih.gov Research has demonstrated the conversion of cholesterol to this 5β-ketone in the prothoracic glands of the silkworm, Bombyx mori. nih.gov Subsequent studies in Ajuga hairy roots have further solidified the role of 3β-hydroxy-5β-cholestan-6-one as an intermediate immediately following cholesterol in the biosynthesis of 20-hydroxyecdysone. nih.gov The pathway continues with a series of hydroxylations catalyzed by cytochrome P450 enzymes, collectively known as the "Halloween genes," to produce the final active hormone. tandfonline.comtandfonline.com

Diagenetic and Geochemical Transformations Affecting Cholestane Stereoisomers

Over geological timescales, biological molecules like cholesterol undergo transformations known as diagenesis. This process converts cholesterol into the more stable, fully saturated cholestane. wikipedia.org During diagenesis, the original stereochemistry of the molecule can be altered. nih.gov The naturally occurring stereoisomer of cholesterol has a specific 3β-hydroxyl group and a particular configuration at various chiral centers (5α(H), 14α(H), 17α(H), 20R). wikipedia.org However, thermal maturation and other geochemical processes can lead to isomerization at these centers, resulting in a mixture of stereoisomers. nih.gov The ratio of these different stereoisomers, such as the 20S and 20R epimers of cholestane, can be used by geochemists as an indicator of the thermal maturity of sedimentary organic matter. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-VANMJNHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291751 | |

| Record name | (20S)-5α(H),14α(H),17α(H)-Cholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41083-75-4 | |

| Record name | (20S)-5α(H),14α(H),17α(H)-Cholestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41083-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20S)-5α(H),14α(H),17α(H)-Cholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Alpha, Alpha, Alpha 20s Cholestane Derivatives

Chemical Synthesis Methodologies for 20S-Cholestane Structures

Chemical synthesis provides a powerful toolkit for the construction and modification of the 20S-cholestane scaffold. These methods range from the complete assembly of the molecule from simple precursors to the strategic modification of readily available steroid starting materials.

Total Synthesis Approaches to Steroidal Core and Side Chain Elaboration

The total synthesis of complex steroids like cholestane (B1235564) is a significant challenge in organic chemistry, requiring the assembly of the tetracyclic core and the stereocontrolled installation of the side chain. While the total synthesis of cholesterol itself has been a landmark achievement, the focus of many modern synthetic efforts has shifted towards more efficient and convergent strategies. wikipedia.org

One of the historical milestones in steroid synthesis was the work of Robinson and Woodward. The Robinson synthesis, starting from 1,6-dihydroxynaphthalene, involved approximately 20 steps to form androsterone, which was then further elaborated. wikipedia.org The Woodward synthesis also represented a monumental effort in chemical synthesis. wikipedia.org More contemporary approaches to the cholestane core often involve the strategic construction of the C/D ring system first, followed by the annulation of the A and B rings. For instance, a convergent synthesis of ent-cholesterol, the enantiomer of natural cholesterol, was achieved starting from a precursor that already contained the D-ring and the entire side chain. nih.gov This route involved 23 steps and resulted in a total yield of 2.6%. nih.gov

The elaboration of the steroidal side chain with the correct stereochemistry at C-20 is a critical aspect of these syntheses. The natural configuration of cholesterol is 20R; therefore, achieving the 20S configuration requires specific stereoselective methods.

Semi-Synthetic Transformations from Readily Available Steroid Precursors (e.g., Tigogenin, 16-Dehydropregnenolone Acetate)

Semi-synthesis, which starts from abundant, naturally occurring steroids, is often a more practical and economically viable approach for producing cholestane derivatives.

16-Dehydropregnenolone Acetate (16-DPA) is a versatile starting material for the synthesis of various steroidal compounds. Its structure provides a reactive handle for the elaboration of the cholestane side chain. For example, it can be a precursor for the synthesis of pyridosteroids fused at the D-ring. biorxiv.org

While specific detailed pathways for the conversion of Tigogenin to alpha, alpha, alpha 20S-cholestane were not extensively detailed in the reviewed literature, tigogenin, like diosgenin, is a known precursor for various steroid hormones and could theoretically be converted to cholestane derivatives through established chemical transformations. researchgate.net

A general overview of a semi-synthetic approach from a pregnane derivative is presented below:

| Starting Material | Key Transformation(s) | Target Intermediate/Product | Reference |

| Pregnenolone | Asymmetric dihydroxylation of the C20(22) double bond | (20R,22R)- and (20S,22S)-cholest-5-ene-3β,20,22-triol | nih.gov |

Regioselective and Stereoselective Functionalization Techniques for the Cholestane Side Chain (e.g., C-20, C-25)

The biological activity of cholestane derivatives is highly dependent on the functionalization of the side chain. Therefore, methods for the precise and stereocontrolled introduction of functional groups at specific positions are of great importance.

Functionalization at C-20: The stereochemistry at the C-20 position is crucial for the biological function of many steroids. The synthesis of 20S-hydroxycholesterol is of particular interest due to its role as a signaling molecule. wikipedia.org Chemical methods to achieve the 20S configuration often involve the stereoselective reduction of a 20-ketone precursor. For instance, the reduction of the ketol side chains of corticosteroids with sodium borohydride in a two-phase system has been shown to produce the 20α-hydroxy (equivalent to 20S) product with high stereoselectivity. wikipedia.org The presence of calcium ions can influence the stereochemical outcome by forming a bidentate complex with the side chain of 17α-hydroxy steroids, favoring the formation of the 20α-alcohol. wikipedia.org

Functionalization at C-25: The C-25 position is another key site for functionalization in the cholestane side chain. 25-Hydroxycholesterol (B127956) is an important oxysterol with various biological activities. Direct C-H oxidation methods have been developed for the regioselective hydroxylation at C-25. One such method involves the dry ozonation of cholestane derivatives. Irradiation of saturated cholestane derivatives with peracetic acid has also been shown to result in hydroxylation at the 25-position. umich.edu Furthermore, a highly stereoselective synthesis of C-25 oxysterols has been achieved from desmosterol using an improved Sharpless catalytic asymmetric dihydroxylation. nih.gov

Novel Catalytic Approaches in Cholestane Derivative Synthesis

Modern catalytic methods, including transition-metal catalysis and organocatalysis, have significantly advanced the field of steroid synthesis by enabling more efficient and selective transformations. umich.edunih.gov

Transition-Metal Catalysis: Transition-metal catalysts have been employed in a variety of reactions for steroid synthesis, including cross-coupling reactions, hydrogenations, and C-H functionalizations. nih.govresearchgate.net For example, palladium-catalyzed reactions have been used for the dearomatizative cyclization to form the steroid core. nih.gov Metallacycle-mediated annulative cross-couplings represent another powerful strategy for the construction of the C/D ring system of steroids. nih.gov Furthermore, transition metal-catalyzed reactions involving hydrogen atom transfer (HAT) have been utilized for the introduction of oxygenation and for C-C bond constructions in the synthesis of complex steroids. umich.edunih.gov

Organocatalysis: While the application of organocatalysis in the synthesis of the cholestane core itself is an emerging area, organocatalytic methods are well-established for various stereoselective transformations that could be applied to the synthesis of cholestane derivatives.

Enzymatic and Microbial Transformation Approaches for Cholestane Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the modification of steroids. Enzymes and whole-cell microbial systems can perform complex reactions with high regio- and stereoselectivity under mild conditions.

Biocatalytic Pathways for Steroid Ring and Side Chain Modification

Side Chain Modification: The microbial degradation of the cholesterol side chain is a key process in the production of steroid drug precursors. This process involves a series of enzymatic reactions that cleave the side chain to produce androstane (B1237026) derivatives.

A crucial step in establishing the 20S stereochemistry is the stereoselective reduction of a C-20 ketone. Various microorganisms are known to possess hydroxysteroid dehydrogenases (HSDHs) that can catalyze this reduction. For example, gut bacteria have been found to encode reductases that can biotransform steroid hormones, including the reduction of pregnenolone. nih.govnih.gov

Ring Modification: Microbial transformations are also widely used to modify the steroid nucleus. Hydroxylation reactions are among the most common and important biotransformations of steroids. davidmoore.org.uk These reactions are typically catalyzed by cytochrome P450 monooxygenases and can introduce hydroxyl groups at various positions on the steroid ring system, leading to the formation of valuable steroid derivatives.

The following table summarizes some key enzymatic transformations relevant to the synthesis of cholestane derivatives:

| Enzyme/Microorganism | Transformation | Substrate | Product | Reference |

| Gut Bacteria Reductases | 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase | Pregnenolone | Progesterone | nih.govnih.gov |

| Sterolibacterium denitrificans | Steroid C25 dehydrogenase | Cholesterol | 25-hydroxycholesterol | nih.govumich.edu |

Microbial Oxidation and Biotransformation of Cholesterol and Cholestane Precursors

Microbial biotransformation serves as a powerful tool for the synthesis of steroid derivatives, offering high regio- and stereoselectivity that is often difficult to achieve through conventional chemical methods. nih.gov The use of microorganisms to modify cholesterol and related cholestane precursors is particularly significant in the pharmaceutical industry for producing valuable steroid intermediates. The primary focus of these biotransformations is the selective degradation of the C-17 alkyl side chain, a process that bacteria, especially those from the Actinobacteria phylum, have evolved to utilize sterols as a carbon and energy source. researchgate.net

The catabolism of the cholesterol side chain is a multi-step enzymatic process analogous to the β-oxidation of fatty acids. nih.gov This pathway involves the stepwise shortening of the hydrocarbon chain, ultimately yielding C-19 and C-22 steroid nuclei which are precursors for the synthesis of therapeutic steroids. Genera such as Rhodococcus and Mycobacterium are well-studied for their efficiency in these transformations. researchgate.netnih.gov

The entire process is genetically encoded, with the responsible catabolic genes often organized in specific clusters that are upregulated in the presence of cholesterol. mdpi.comnih.gov The uptake of the highly hydrophobic cholesterol molecule into the bacterial cell is itself a critical step, facilitated by specialized transport systems like the Mce4 (mammalian cell entry) transporter. nih.gov

Initiation of Side-Chain Degradation

The initial and obligatory step in the microbial degradation of the cholesterol side chain is the terminal oxidation of the alkyl group. nih.gov This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically CYP125. This enzyme hydroxylates the terminal methyl group (C-26 or C-27) of the sterol. researchgate.net Subsequent oxidation steps convert this terminal alcohol into a carboxylic acid, forming 5-cholestene-26-oic acid-3β-ol as a key intermediate. nih.gov Disruption of the cyp125 gene in strains like Rhodococcus jostii RHA1 prevents the organism from growing on cholesterol and abolishes its ability to degrade the side chain, highlighting the critical role of this enzyme. nih.govnih.gov

Pathway of β-Oxidation

Following the formation of the C-26 carboxylic acid, the side chain undergoes a series of degradation cycles that mirror fatty acid β-oxidation. This process leads to the sequential removal of carbon units, releasing propionyl-CoA and acetyl-CoA. nih.gov The degradation proceeds via CoA thioester intermediates, leading to key metabolic products such as 3-oxo-23,24-bisnorchola-1,4-dien-22-oic acid (Δ¹,⁴-BNC). nih.gov The complete cleavage of the side chain results in the formation of C-19 steroids, primarily androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD).

The table below summarizes the key microorganisms and genes involved in the initial stages of cholesterol side-chain biotransformation.

| Microorganism | Key Gene/Enzyme | Function | Substrate | Product(s) |

| Rhodococcus jostii RHA1 | cyp125 (CYP125) | Terminal (C-26) hydroxylation | Cholesterol | 5-cholestene-26-oic acid-3β-ol |

| Rhodococcus jostii RHA1 | mce4 operon | Steroid uptake system | Cholesterol | Intracellular Cholesterol |

| Mycobacterium smegmatis | kstR, kstR2 | Transcriptional repressors | Cholesterol Catabolites | Regulation of catabolic genes |

| Rhodococcus rhodochrous | fadA5 | Thiolase | Sterol-CoA esters | Side-chain cleavage products |

Key Intermediates and Products

The microbial transformation of cholesterol does not typically produce stable, partially modified cholestane derivatives as end products. Instead, the pathway is geared towards complete side-chain removal to generate steroid cores that can be further metabolized by the microorganism or harvested for industrial purposes.

Detailed research findings on the biotransformation of cholesterol by various microbial strains are presented in the following table, outlining the specific products generated.

| Microorganism Strain | Substrate(s) | Key Transformation | Product(s) |

| Rhodococcus jostii RHA1 | Cholesterol | Side-chain degradation & ring oxidation | Androsta-1,4-diene-3,17-dione (ADD) |

| Rhodococcus rhodochrous RG32 (KSH-deficient mutant) | Cholesterol | Selective side-chain degradation | 3-oxo-23,24-bisnorchola-1,4-dien-22-oic acid, ADD |

| Mycobacterium smegmatis | Cholesterol | Complete catabolism | Acetyl-CoA, Propionyl-CoA |

| Lactobacillus helveticus CD6 | Cholesterol | Dehydrogenation/Isomerization | Cholesta-4,6-dien-3-ol |

The stereochemistry of the starting material is crucial, and enzymatic reactions are highly specific. However, the degradation pathway ultimately removes the chiral center at C-20 as the side chain is cleaved between C-17 and C-20. While there is research on oxysterols like 20S-hydroxycholesterol for their biological activity in humans, the microbial production of stable 20S-cholestane derivatives from cholesterol is not a primary metabolic outcome of the well-characterized side-chain degradation pathways. wikipedia.orgnih.gov These pathways are optimized for catabolism rather than the specific epimerization or hydroxylation at the C-20 position to form a stable end product.

Biosynthetic Pathways and Metabolic Intermediates of 20s Cholestane Analogs

Diagenetic and Geochemical Transformations Affecting Cholestane (B1235564) Stereoisomers

Natural Preservation and Diagenesis of Cholesterol to Cholestane in Environmental Samples

The journey from a biological sterol like cholesterol to the geologically stable cholestane is a multi-step process known as diagenesis. This transformation begins after an organism's death and the deposition of its organic matter into sediments. Cholesterol, a primary sterol in many eukaryotic organisms, is the principal precursor to the C27 cholestanes found in geological records.

In living organisms, cholesterol and other sterols are essential components of cell membranes. researchgate.net Following deposition in anoxic sediments, these sterols undergo a series of chemical reductions. The initial steps are largely driven by microbial activity. The double bond in the cholesterol ring is reduced, and the hydroxyl group is removed, converting the sterol (an unsaturated alcohol) into a saturated hydrocarbon, a sterane.

The generalized diagenetic pathway is as follows:

Microbial Alteration (Early Diagenesis): In the sediment, microorganisms mediate the transformation of cholesterol. The C=C double bond at position 5 is typically saturated, leading to the formation of cholestanol (B8816890) (specifically 5α-cholestanol and 5β-cholestanol), which are types of stanols. This occurs in the upper layers of sediment.

Dehydration and Reduction (Late Diagenesis): With deeper burial, increasing temperature and pressure drive further chemical changes. The hydroxyl (-OH) group at the C-3 position is removed through dehydration, forming intermediates known as sterenes (e.g., cholest-2-ene).

Hydrogenation: Subsequent hydrogenation of the sterenes results in the formation of the fully saturated cholestane. The initial cholestane product largely retains the original biological stereochemistry at the C-20 position, which is the 20R configuration.

This entire process ensures the preservation of the basic carbon skeleton of cholesterol, transforming it into a stable biomarker that can persist for millions of years in sedimentary rocks and petroleum.

Table 1: Diagenetic Transformation of Cholesterol to Cholestane

| Stage | Compound Class | Key Intermediate Example | Chemical Transformation |

|---|---|---|---|

| Biosynthesis | Sterol | Cholesterol | Produced by eukaryotes |

| Early Diagenesis | Stanol | 5α-Cholestanol | Microbial reduction of C5 double bond |

| Late Diagenesis | Sterene | Cholest-2-ene | Dehydration (loss of -OH group) |

Thermal and Microbial Alteration Mechanisms Influencing C-20 Stereochemistry in Geological Records

The stereochemistry of steranes, particularly at the C-20 position, provides crucial information about the thermal history of the sediment or petroleum in which they are found. While biological systems exclusively produce sterols that lead to the 20R sterane configuration, the 20S configuration is a product of geological alteration.

Thermal Alteration and C-20 Epimerization

The primary mechanism for the formation of 20S-cholestane is thermal maturation. searchanddiscovery.com The 5α,14α,17α(H)-20R cholestane isomer, inherited from biological precursors, is thermodynamically less stable than its 20S counterpart. As sedimentary rocks are buried deeper, the increasing temperature provides the energy needed to break and reform the bond at the C-20 chiral center, a process called epimerization.

This reaction converts the 20R isomer to the 20S isomer until an equilibrium is reached. The progress of this isomerization is a reliable indicator of thermal maturity. Geochemists measure the ratio of the 20S and 20R isomers to assess how much thermal stress the organic matter has undergone. The most commonly used parameter is the 20S/(20S+20R) ratio for C29 steranes, but the principle is identical for C27 cholestanes. gfz-potsdam.deresearchgate.net

Immature Sediments: In samples that have not undergone significant heating, virtually all the cholestane is in the 20R form, and the 20S/(20S+20R) ratio is close to 0.

Mature Source Rocks: With increasing temperature, the ratio increases. It reaches an equilibrium value of approximately 0.52-0.55 within the oil generation window. gfz-potsdam.deresearchgate.net This equilibrium point signifies that the organic matter is thermally mature.

Therefore, the presence of α,α,α 20S-cholestane is a definitive sign of geological processing and is widely used in petroleum exploration to determine if a source rock has reached maturity to generate oil. searchanddiscovery.comvurup.sk

Table 2: C27 Cholestane C-20 Isomerization as a Thermal Maturity Indicator

| Thermal Maturity | 20S/(20S+20R) Ratio | Geological State |

|---|---|---|

| Immature | ~0 | Biogenic configuration preserved; no significant heating. |

| Early Mature (Onset of Oil Generation) | 0 - 0.5 | Epimerization has begun. |

| Peak Mature (Oil Window) | 0.52 - 0.55 | Equilibrium has been reached. |

Microbial Alteration

While microbes are fundamental to the early stages of diagenesis, their role in altering the C-20 stereochemistry of steranes is less direct and not as well-established as thermal alteration. The primary driver for C-20 epimerization is heat. searchanddiscovery.comgfz-potsdam.de However, severe biodegradation in oil reservoirs can alter the relative concentrations of different biomarker compounds. Some studies suggest that extensive microbial activity can in some cases affect sterane ratios, potentially by selectively metabolizing certain isomers over others. researchgate.netresearchgate.net Additionally, recent research has shown that microbial processes can lead to the formation of other altered steroid molecules, such as steroid acids from steranes, in biodegraded oil. researchgate.net Nevertheless, the conversion of 20R to 20S cholestane remains predominantly understood as a temperature-controlled abiotic process.

Advanced Analytical Methodologies for Research on Alpha, Alpha, Alpha 20s Cholestane Derivatives

Chromatographic Techniques for Isolation, Separation, and Quantification in Complex Research Matrices

Chromatographic methods are fundamental for separating alpha, alpha, alpha 20S-cholestane from intricate mixtures, such as those found in geological samples or biological systems. The choice of technique depends on the research goal, whether it be broad profiling or targeted quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely utilized tool for the comprehensive analysis of steroids and their isomers. nih.gov Its high chromatographic resolving power makes it particularly suitable for separating structurally similar compounds like cholestane (B1235564) stereoisomers. nih.gov In steroid profiling, GC-MS allows for the simultaneous measurement of multiple steroid metabolites, providing a detailed snapshot of the sterol landscape within a sample. guidechem.com

For the analysis of cholestane isomers, the selection of an appropriate capillary column is crucial. A common choice is a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5MS), which separates compounds based on their boiling points and, to some extent, their stereochemistry. nih.gov The separation of isomers like 20S and 20R-cholestane is challenging due to their very similar physical properties, but can often be achieved with long capillary columns and carefully optimized temperature gradients.

Prior to GC-MS analysis, a derivatization step is typically required for sterols like cholestane to increase their volatility and improve their chromatographic behavior. nih.gov A common method is silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

In the mass spectrometer, the derivatized cholestane molecules are ionized, most commonly by electron ionization (EI). The resulting mass spectra are rich in structural information, containing a molecular ion peak and a pattern of fragment ions that can be used for identification by comparison to spectral libraries. nih.gov For enhanced sensitivity and specificity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte. nih.gov

Table 1: Typical GC-MS Parameters for Steroid Profiling

| Parameter | Typical Setting |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min nih.govnih.gov |

| Injector Temperature | 280 °C nih.gov |

| Oven Program | Initial temp 60-200 °C, ramp at 20-25 °C/min to 300-315 °C, hold for 10 min nih.govnih.gov |

| Derivatization | Silylation with BSTFA:TMCS nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

| Internal Standard | 5α-cholestane youtube.com |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS for the analysis of cholestane derivatives. A key advantage of HPLC is its ability to analyze samples without the need for derivatization, which can be beneficial for thermally labile or less volatile compounds. nih.gov HPLC is particularly well-suited for the targeted quantification of specific cholestane derivatives in various matrices. nih.govacs.org

The separation of cholestane isomers can be achieved using both normal-phase and reversed-phase HPLC, with the choice of stationary and mobile phases being critical for resolution. nih.gov For the separation of closely related stereoisomers, chiral stationary phases (CSPs) are often employed. researchgate.net Columns like those based on cyclodextrins or polysaccharide derivatives can differentiate between enantiomers and diastereomers based on their three-dimensional structures. researchgate.netmdpi.com

Detection in HPLC analysis of cholestane derivatives can be challenging as these compounds lack a strong chromophore for UV-Vis detection. nih.gov Consequently, detectors such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) are often used. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity. biorxiv.org

Table 2: HPLC Conditions for Isomer Separation

| Parameter | Typical Setting |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OJ-RH) or C18 reversed-phase acs.orgresearchgate.net |

| Mobile Phase | Isocratic or gradient mixture of solvents like methanol, acetonitrile, and water nih.govmdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min biorxiv.org |

| Column Temperature | Controlled, sometimes at sub-ambient temperatures to enhance resolution mdpi.com |

| Detection | UV (at low wavelengths, ~200-210 nm), ELSD, CAD, or Mass Spectrometry (MS) nih.gov |

Tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation technique (GC-MS/MS or LC-MS/MS), provides a higher degree of selectivity and sensitivity for the analysis of specific isomers like this compound. semanticscholar.org This technique is particularly valuable for quantifying low-abundance isomers in complex matrices. nih.gov

In an MS/MS experiment, a specific precursor ion corresponding to the target analyte is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. mdpi.com This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and interferences, leading to improved signal-to-noise ratios and lower limits of detection. nih.gov

The fragmentation patterns of stereoisomers can sometimes be different, allowing for their differentiation even if they are not fully separated chromatographically. However, for isomers with identical fragmentation patterns, chromatographic separation remains essential. mdpi.com The development of a robust LC-MS/MS or GC-MS/MS method allows for the highly sensitive and high-throughput profiling of sterols and their derivatives. semanticscholar.orgnih.gov

Spectroscopic Approaches for Stereochemical and Structural Elucidation in Research Contexts

While chromatography is excellent for separation and quantification, spectroscopy is indispensable for the unambiguous determination of the three-dimensional structure of molecules, including the specific stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. For cholestane derivatives, 13C NMR is particularly useful for differentiating between stereoisomers. nih.gov The chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by the spatial arrangement of nearby atoms.

The differentiation of side-chain stereoisomers, such as the 20S and 20R epimers of cholestane, can be achieved by carefully analyzing the 13C NMR spectra. While the carbon atoms in the steroid nucleus may have nearly identical chemical shifts between isomers, the carbons in the side chain, particularly those close to the chiral center at C-20, will exhibit small but measurable differences in their chemical shifts. nih.govcapes.gov.br For instance, studies on related cholestane diastereomers, such as the 25R and 25S isomers, have shown that differences in chemical shifts of 0.05-0.20 ppm can be observed for the side-chain carbons, which is sufficient for differentiation. nih.govresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the complete assignment of all proton and carbon signals, confirming the structure and stereochemistry.

X-ray single-crystal diffraction is the gold standard for determining the absolute configuration of a chiral molecule. wikipedia.org This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a crystal lattice. wikipedia.org To perform this analysis, a suitable single crystal of the purified compound must be obtained.

The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space. This allows for the direct determination of the R or S configuration at each chiral center, including the C-20 position in cholestane. youtube.comwikipedia.org For example, X-ray analysis has been successfully used to determine the structure of related cholesterol hydroperoxides, including the 20β(S)-hydroperoxide. nih.gov While obtaining a high-quality crystal can be a significant challenge, the definitive structural information provided by X-ray crystallography is unparalleled. spark904.nl

Electron Spin Resonance (ESR) for Investigating Cholestane Analogs in Model Membrane Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for probing the local dynamics and structure of biological membranes. nih.gov The method relies on the introduction of a paramagnetic spin probe, typically a stable nitroxide radical, into the system of interest. For membrane studies, cholestane spin labels (CSL), which are derivatives of cholestane containing a nitroxide moiety (e.g., 3-doxyl-cholestane), are particularly useful. uu.nl These spin-labeled analogs of cholesterol mimic the behavior of the parent molecule, intercalating into lipid bilayers with their rigid steroid nucleus oriented parallel to the lipid acyl chains. uu.nl The ESR spectrum of the CSL is highly sensitive to its rotational motion and the polarity of its environment, providing detailed insights into the fluidity, order, and phase behavior of the membrane. uu.nlnih.gov

ESR studies utilizing cholestane analogs in model membrane systems, such as liposomes and planar multibilayers, have yielded significant findings regarding lipid-sterol interactions. The technique can monitor the thermotropic phase behavior of phospholipid bilayers and the effect of cholesterol concentration. nih.gov For instance, in phospholipid liposomes, CSL has been used to demonstrate that increasing concentrations of cholesterol abolish the main gel-to-liquid-crystalline phase transition of the phospholipids (B1166683), indicating the formation of a more ordered, cholesterol-rich phase. nih.gov The CSL probe preferentially partitions into this cholesterol-rich phase. nih.gov

High-frequency ESR (250 GHz) offers enhanced spectral resolution, allowing for the distinction of multiple environments simultaneously. In mixed model membranes of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylserine (DMPS), 250-GHz ESR studies with CSL resolved two distinct spectral components. nih.govnih.gov The major component showed CSL oriented parallel to the bilayer normal with slow rotational diffusion, as expected for cholesterol in a lipid bilayer. nih.govnih.gov A second component, which increased with the mole fraction of DMPS, indicated that the spin label sensed a local, strongly biaxial environment, suggesting inefficient packing between cholesterol and DMPS, likely due to strong interactions between the serine headgroups. nih.gov

The analysis of ESR spectra can quantify the degree of orientational order and the rates of molecular motion. uu.nlnih.gov In multibilayers of diacyldigalactosyldiglycerides (DGDG) from plant thylakoid membranes, CSL molecules exhibit a restricted, anisotropic motion. uu.nl Spectral simulations revealed a low degree of orientational order and that the reorientational motion of the spin label around its long molecular axis is significantly faster than the tumbling motion of the axis itself. uu.nl This motion was found to be considerably slower compared to that in saturated phosphatidylcholine bilayers, highlighting differences in the dynamic structure of various lipid membranes. uu.nl

| Lipid System | Cholestane Analog Used | Key Research Findings | Citations |

| Phospholipid Multibilayers | Cholestane Spin Label (CSL) | Monitored thermotropic phase behavior; showed that cholesterol abolishes the bulk phospholipid phase transition and that CSL preferentially enters the cholesterol-rich phase. | nih.gov |

| DMPC/DMPS Mixed Membranes | Cholestane Spin Label (CSL) | A 250-GHz ESR study resolved two spectral components, indicating distinct ordering and dynamics. Revealed inefficient packing between cholesterol and DMPS due to headgroup interactions. | nih.govnih.gov |

| Diacyldigalactosyl-diglyceride (DGDG) Multibilayers | 3-doxyl-cholestane (CSL) | Revealed low orientational order and anisotropic motion. The motion of the label was significantly slower than in saturated phosphatidylcholine bilayers. | uu.nl |

| Dipalmitoyl-glycerophosphocholine Bilayers | Radioactive Cholestane Spin Label | Established a close correlation between the rate of the steroid's molecular axial rotation within the membrane and its transfer rate between membranes. | nih.gov |

| Phosphatidylcholine Membranes | Cholestane Spin Labels | Determined that cholesterol incorporation increases water accessibility in the hydrophilic regions of the membrane. | nih.gov |

Optimization of Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Sample Preparation and Extraction: The initial step involves extracting sterols from the biological or environmental matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE protocols, such as the Folch method, use solvent systems like chloroform/methanol to separate lipids from other cellular components. researchgate.net For complex samples, a saponification step using ethanolic potassium hydroxide (B78521) (KOH) is often employed to hydrolyze sterol esters, releasing the free sterols. acs.org 5α-cholestane is frequently added as an internal standard before extraction to correct for procedural losses. acs.org

SPE is a widely used technique for sample cleanup and fractionation. nih.gov Silica or C18 reversed-phase cartridges can effectively separate sterols from more polar or nonpolar interfering compounds. nih.govlipidmaps.org For instance, nonpolar lipids can be eluted with hexane, followed by the elution of the sterol fraction with a more polar solvent mixture like isopropanol (B130326) in hexane. lipidmaps.org Recent studies have also highlighted protein precipitation using solvents like isopropanol as a simple and efficient method for high-throughput sample preparation for lipid profiling. researchgate.net

Derivatization Strategies: Free sterols possess hydroxyl groups that make them insufficiently volatile for GC analysis. Derivatization replaces the active hydrogen of the hydroxyl group with a nonpolar protecting group, most commonly a trimethylsilyl (TMS) group. researchgate.netnih.gov This process, known as silylation, decreases the polarity and increases the volatility and thermal stability of the analyte. researchgate.net

Several silylating reagents are available, and the choice depends on the specific application and required reactivity. researchgate.net A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) is a common choice. chromforum.org However, for comprehensive sterol profiling, more efficient reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), often used in combination with catalysts such as trimethyliodosilane (TMIS), have been proposed to provide superior sensitivity. researchgate.net For sterols containing keto groups, a two-step derivatization is often necessary, involving oximation of the keto group (e.g., with O-methylhydroxylamine hydrochloride) followed by silylation of the hydroxyl groups to form methyloxime-trimethylsilyl (MO-TMS) derivatives. nih.gov

The optimization of derivatization involves evaluating different reagents, reaction times, and temperatures. For example, direct silylation of free sterols with a mixture of MSTFA and trimethylsilylimidazole (TSIM) can be achieved at room temperature in 30 minutes. nih.gov The table below summarizes and compares various strategies for the derivatization of sterols for GC-MS analysis.

| Derivatization Strategy | Reagents | Target Analytes | Advantages | Disadvantages/Considerations | Citations |

| Silylation (TMS Ethers) | BSTFA + TMCS; MSTFA; MSTFA + TSIM | Sterols with hydroxyl groups | Most common and well-established method; increases volatility and thermal stability. | Requires anhydrous conditions; reagent choice affects efficiency. BSTFA/TMCS is common, but MSTFA can be more efficient. | researchgate.netchromforum.orgnih.gov |

| Oximation followed by Silylation (MO-TMS Derivatives) | O-methylhydroxylamine hydrochloride, followed by MSTFA + TSIM | Sterols with both hydroxyl and keto groups | Derivatizes both functional groups for comprehensive analysis. | Two-step process, more time-consuming. | nih.gov |

| Direct Deconjugation/ Derivatization (TFA Esters) | Trifluoroacetic acid (TFA) anhydride | Sterol Sulfates | Simultaneous cleavage of the sulfate (B86663) and derivatization, simplifying the workflow. | Evaluated as a potential one-step method for sulfated sterols. | nih.govresearchgate.net |

| Thermochemolysis (Methyl Ethers) | Tetramethylammonium hydroxide (TMAH) | Sterols | A single-step alkylation method performed at high temperature. | Can produce specific fragmentation patterns useful for identification. | nih.gov |

Computational and Theoretical Studies of Alpha, Alpha, Alpha 20s Cholestane Derivatives

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations allow for the exploration of the conformational landscapes, intermolecular interactions, and binding affinities of cholestane (B1235564) derivatives, providing a dynamic view of their molecular behavior.

The three-dimensional structure of a steroid is critical to its biological function. Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com The stability of these conformers is influenced by factors such as steric strain, which arises from repulsion between electron clouds of atoms in close proximity, and torsional strain from the eclipsing of bonds. solubilityofthings.com

In the solid state, cholestane molecules arrange themselves into a crystal lattice, the structure of which is determined by a network of intermolecular interactions. Computational methods are used to analyze and predict this molecular packing.

Research on a 3β,6β-diacetoxy-5α-cholestan-5-ol derivative has demonstrated that its solid-state packing is primarily governed by a combination of hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) interactions. mdpi.com Techniques like Reduced Density Gradients (RDG) analysis can identify strong intramolecular interactions within the crystal structure. mdpi.com Molecular dynamics (MD) simulations are also employed to understand how cholesterol and its derivatives pack within more complex environments like lipid bilayers, revealing that specific derivatives can loosen the molecular packing of phospholipids (B1166683). acs.orgmdpi.com

Human Serum Albumin (HSA) is a primary transport protein in the blood that binds to numerous molecules, including steroids, affecting their distribution, metabolism, and efficacy. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein and to estimate the strength of the interaction. mdpi.com

Studies involving a derivative, 3β,6β-diacetoxy-5α-cholestan-5-ol, have used fluorescence spectroscopy and molecular docking to investigate its binding to HSA. mdpi.com The results indicated a significant binding affinity and a spontaneous binding process. mdpi.com Molecular docking calculations predicted the binding scores for the steroid at different binding sites on HSA, known as Sudlow's sites. mdpi.com Similar studies on cholesterol's interaction with HSA have shown the binding to be an "enthalpy-driven" reaction. nih.govresearchgate.net These computational predictions are crucial for understanding the pharmacokinetics of cholestane-based compounds. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules, which governs their geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely used for geometry optimization, where the calculation seeks the lowest energy (most stable) structure of a molecule. mdpi.com

For cholestane derivatives, DFT calculations have been successfully used to optimize molecular geometries. mdpi.com In one study, the optimized structure of 3β,6β-diacetoxy-5-hydroxy-5α-cholestane, calculated using the B3LYP functional and a 6-311++G(d,p) basis set, showed excellent agreement with experimental data obtained from X-ray crystallography. mdpi.com DFT is also applied to predict a range of electronic properties, including energetics and dipole moments, which are essential for understanding the molecule's behavior. mdpi.comnih.gov Theoretical investigations into the formation of a pyridyl-cholestane derivative utilized DFT to successfully model the reaction mechanism, which involved condensation, cyclization, and aromatization steps. nih.gov

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comtaylorandfrancis.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the energy gap, is an important indicator of molecular stability and reactivity. mdpi.com

For a cholestane derivative, FMO analysis revealed a large energy gap of 6.94 eV, which suggests that the molecule is relatively stable and not prone to decomposition. mdpi.com In studies of reaction mechanisms, such as the formation of pyridyl-cholestane, FMO analysis of the intermediates and transition states provides detailed insight into their stability and electronic structures, helping to identify the rate-determining step of the reaction. nih.gov This analysis is fundamental to understanding the reactivity of cholestane derivatives in various chemical transformations. nih.gov

Biological and Mechanistic Research on 20s Cholestane Derivatives Excluding Human Clinical Trials

Molecular and Cellular Mechanisms of Action (In Vitro and Non-Human In Vivo Studies)

Cholestane (B1235564) derivatives, particularly cholesterol, are essential regulators of the physical properties of eukaryotic cell membranes. twr360.orgresearchgate.net As amphiphilic molecules, they insert into lipid bilayers and exert a profound influence on membrane fluidity, thickness, and lateral organization. researchgate.netunileoben.ac.at One of the most recognized functions of cholesterol is its ability to modulate membrane fluidity; it prevents the fatty acyl chains of phospholipids (B1166683) from crystallizing at lower temperatures and restricts their movement at higher temperatures, thereby broadening the temperature range over which the membrane remains in a stable, functional state. twr360.orgunileoben.ac.at

Studies using techniques like electron spin resonance (ESR) with cholestane spin-labels (CSL) have shown that cholesterol influences the phase behavior of phospholipid bilayers. nih.govcas.cn At concentrations above 20-25 mol%, cholesterol can eliminate the main gel-to-liquid-crystalline phase transition of the phospholipids, creating a distinct "liquid-ordered" (lo) phase. nih.gov This phase is characterized by the high conformational order of a gel phase combined with the high lateral mobility of a liquid phase. researchgate.net

Furthermore, at very high concentrations (above 50 mol%), cholesterol can segregate into pure cholesterol bilayer domains (CBDs) within the membrane. researchgate.net These domains are highly rigid and are thought to play a role in the homeostasis of specialized membranes, such as those in eye lens fiber cells. researchgate.net Atomic force microscopy (AFM) studies have demonstrated that increasing cholesterol content initially decreases the roughness of the membrane surface but can increase its mechanical stability, making it more resistant to puncture. unileoben.ac.at This regulation of membrane structure is critical for a host of cellular functions, including signal transduction and protein sorting. researchgate.net

Certain cholestane derivatives, especially oxidized forms known as oxysterols, are potent modulators of intracellular signaling and metabolic pathways. In non-human cell systems, these molecules play a key role in the feedback regulation of cholesterol homeostasis. youtube.com One well-studied derivative is 20S-hydroxycholesterol (20S-HC), which has been shown to regulate cholesterol levels within cells. youtube.com

In studies using Chinese Hamster Ovary (CHO-K1) cells, 20S-HC, along with other oxysterols like 25-HC, was found to reduce the amount of accessible cholesterol in the plasma membrane. youtube.com This effect is achieved through at least two primary mechanisms. First, these oxysterols inhibit the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) to its active form. youtube.com Since active SREBP-2 is a master transcriptional regulator that promotes cholesterol biosynthesis and uptake, its inhibition leads to a downregulation of these processes. youtube.com

Second, 20S-HC and 25-HC enhance the activity of the enzyme sterol O-acyltransferase (SOAT), which catalyzes the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. youtube.com The promotion of cholesterol ester formation is a primary driver for the reduction of free cholesterol in membranes. youtube.com These findings highlight a sophisticated feedback loop where cholestane derivatives act as signaling molecules to maintain cellular cholesterol balance in non-human systems.

A growing body of in vitro research has demonstrated that specific cholestane derivatives possess significant antiproliferative and cytotoxic properties against various cancer cell lines. One such compound, cholestane-3β, 5α, 6β-triol, has shown potent anti-cancer activity against human prostate cancer cells (PC-3, DU-145, and LNCaP). nih.gov Treatment with this triol was found to suppress cell proliferation, reduce the ability of cancer cells to form colonies, and induce G1 phase cell cycle arrest. nih.gov At higher concentrations, it also triggered apoptosis (programmed cell death). nih.gov Mechanistically, cholestane-3β, 5α, 6β-triol treatment led to a reduction in the expression of key proteins in the pro-survival PI3K/Akt signaling pathway, including Akt1, PDK1, and c-Myc. nih.gov

Other cholestane derivatives have also been investigated. Oxygenated cholestanes isolated from marine sponges of the genus Petrosia exhibited cytotoxicity against human melanoma (A2058), lung cancer (H522-T1), and non-small cell lung cancer (H460) cell lines, with IC50 values in the low micromolar range. researchgate.net Additionally, steroidal oximes, including those with a cholestane skeleton, have been shown to have antiproliferative and proapoptotic effects on cervical cancer cell lines. Early studies also identified cholestane-3β, 5α, 6β-triol as a cytotoxic component of cholesterol auto-oxidation products, demonstrating its toxic effect on cultured rabbit aortic smooth muscle cells. These findings suggest that specific structural modifications to the cholestane backbone can impart potent biological activities relevant to cancer research.

Table 2: Antiproliferative/Cytotoxic Effects of Cholestane Derivatives in Cell Lines

| Compound | Cell Line(s) | Observed Biological Effect(s) |

|---|---|---|

| Cholestane-3β, 5α, 6β-triol | PC-3, DU-145, LNCaP (Human Prostate Cancer) | Suppressed proliferation and colony formation; induced G1 cell cycle arrest and apoptosis; reduced expression of Akt1, c-Myc, and Skp2. nih.gov |

| Cholestane-3β, 5α, 6β-triol | Rabbit Aortic Smooth Muscle Cells | Cytotoxicity. |

| Oxygenated Cholestane Derivatives (from Petrosia sp.) | A2058 (Melanoma), H522-T1 (Lung), H460 (Lung) | Cytotoxicity with IC50 values of 0.4–2.7 µM. researchgate.net |

| Cholestane Oximes | HeLa, CaSki (Human Cervical Cancer) | Antiproliferative and proapoptotic activity. |

Structure-Activity Relationship (SAR) Studies of 20S-Cholestane Analogs

The biological activity of cholestane derivatives is intricately linked to their three-dimensional structure. mdpi.com The cholestane skeleton provides a rigid four-ring framework, and alterations to this core or its side chain can lead to significant changes in molecular interactions and subsequent biological effects. mdpi.comwikipedia.org SAR studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity, guiding the design of new compounds with enhanced or more specific effects. youtube.com

Impact of Side Chain Stereochemistry and Substitutions on Biological Function

The side chain of cholestane derivatives, particularly the stereochemistry at the C-20 position, plays a pivotal role in determining their biological function. mdpi.com The natural (R) configuration at C-20 often dictates a "right-handed" conformation of the side chain, which is crucial for many intermolecular interactions. mdpi.com

Research into the oxidation of the side chain of bile acid precursors, which are cholestane derivatives, highlights the importance of stereochemistry. In vivo studies have shown that the oxidation process can be initiated by different enzyme systems, targeting specific terminal methyl groups of the side chain. nih.gov Specifically, the major pathway for the side chain oxidation of 5β-cholestane-3α,7α,12α-triol involves the hydroxylation of the C-27 methyl group by mitochondrial enzymes. nih.govresearchgate.net This leads to the formation of 3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid with an R configuration at carbon 25, demonstrating the high stereoselectivity of the biological processes involved. nih.govresearchgate.net

Furthermore, the introduction of various functional groups to the side chain can dramatically alter the biological profile of cholestane derivatives. For instance, studies on dammarane-type triterpenoids, which share structural similarities with cholestanes, have shown that the addition of an amine group at the 24-position can significantly enhance their potency and efficacy as AMPK activators. nih.gov

Table 1: Impact of Side Chain Modifications on Biological Activity of Cholestane Analogs

| Modification | Compound Class | Observed Biological Effect | Reference |

| Hydroxylation at C-27 | Bile Acid Precursors | Initiation of side chain oxidation | nih.govresearchgate.net |

| Amine substitution at C-24 | Dammarane-type Triterpenoids | Increased AMPK activation | nih.gov |

| Side chain oxidation | Phytosterol Derivatives | Modulation of Liver X Receptor (LXR) activity | mdpi.com |

This table is generated based on available data and is for illustrative purposes.

Influence of Ring System Modifications on Molecular Interactions

The introduction of an oxime group into the steroid skeleton has been shown to enhance the biological activity of the parent ketone compound in several steroidal families, including cholestanes. mdpi.com This modification can lead to antiproliferative, proapoptotic, anti-inflammatory, and antiviral properties. mdpi.com Molecular docking studies on steroidal oximes suggest that they can interact with multiple protein targets associated with diseases like cancer, with the hydroxyimino group often playing a key role in forming hydrogen bonds at the active site of these proteins. mdpi.com

Additionally, the functionalization of the A and B rings of the cholestane and androstane (B1237026) skeletons has been explored for the development of novel antifungal agents. nih.gov The synthesis of 2,3-functionalized cholestane derivatives has yielded compounds with promising preliminary antifungal activities against various fungal species. nih.gov

Table 2: Influence of Ring System Modifications on Biological Activity

| Modification | Compound Class | Observed Biological Effect | Reference |

| Introduction of an oxime group | Steroidal Oximes | Enhanced antiproliferative and other biological activities | mdpi.com |

| Functionalization of A and B rings | Cholestane Derivatives | Antifungal activity | nih.gov |

This table is generated based on available data and is for illustrative purposes.

Emerging Research Directions and Future Perspectives in Alpha, Alpha, Alpha 20s Cholestane Research

Development of Novel and Green Synthetic Routes for Complex 20S-Cholestane Structures

The chemical synthesis of cholestane (B1235564) and its derivatives is fundamental for producing analytical standards and for creating novel structures for biological investigation. Traditional multi-step syntheses can be inefficient and rely on hazardous reagents. epa.gov Consequently, a significant research thrust is the development of more efficient and environmentally friendly synthetic methodologies.

Key Research Trends:

Efficient Synthesis from Common Precursors: Researchers have detailed efficient routes to synthesize specific cholestane structures, such as heptadeuterated 2,2,4,4,5,7,7-d7-cholestane, from readily available precursors like cholesterol. researchgate.net Such syntheses are crucial for creating internal standards for quantitative analysis in fields like geochemistry and petroleum analysis via gas chromatography-mass spectrometry (GC-MS). researchgate.net

Biocatalytic and "Green" Approaches: The broader field of steroid synthesis is increasingly adopting "green chemistry" principles. A notable example is the development of an enzymatic process to manufacture simvastatin, a cholesterol-lowering drug, which uses an engineered enzyme and a low-cost feedstock. epa.gov This approach significantly reduces waste and avoids the use of hazardous chemicals like methyl iodide and n-butyl lithium. epa.gov The success of such biocatalytic processes for other steroids provides a blueprint for developing greener synthetic routes for complex cholestane structures, moving away from traditional, more wasteful chemical methods. epa.gov

Integration of Advanced Omics Technologies (e.g., Lipidomics, Metabolomics) in Cholestane Research

The advent of high-throughput "omics" technologies is revolutionizing the study of lipids and metabolites, including cholestane and its precursors. These approaches allow for a comprehensive, system-wide view of the molecules' interactions and functions.

Chemoproteomics for Target Identification: A prime example of these advanced techniques is the use of structurally precise chemoproteomics probes to map the proteome-wide targets of cholesterol metabolites in living cells. nih.gov This methodology helps to consolidate the diverse biological roles of sterols and demonstrates that their interacting proteins are often clustered within specific cellular processes. nih.gov Applying similar probes based on the cholestane scaffold could uncover its currently unknown protein binding partners and cellular functions.

Integrative Multi-Omics Analysis: In related areas of lipid research, scientists are proposing general frameworks to integrate multi-omics data (e.g., genomics, transcriptomics, metabolomics) to improve the statistical power for discovering new associations between genetic variants and lipid levels. nih.govnih.gov Such integrative analyses provide deeper insights into how genetic variants and gene expression influence lipid profiles. nih.gov Applying lipidomics and metabolomics to study cholestane could elucidate its metabolic pathways and identify new connections between its presence and physiological or pathological states.

Advanced Biophysical Studies of Cholestane-Membrane Interactions and Protein Binding Dynamics

The interaction of sterols with cell membranes and proteins is critical to their biological function. wikipedia.org Advanced biophysical techniques are providing unprecedented detail about these dynamic processes.

Probing Membrane Dynamics: Cholestane spin-labels (CSL) are powerful tools used in electron spin resonance (ESR) spectroscopy to monitor the thermotropic phase behavior of aqueous phospholipid multi-bilayers. nih.gov These studies reveal how cholesterol and its analogues influence membrane fluidity and the formation of distinct lipid domains, such as cholesterol-rich phases. nih.gov While CSL is a useful probe, its behavior can differ from that of cholesterol, highlighting the need for careful interpretation. nih.gov These techniques are essential for understanding how the rigid cholestane structure modulates membrane properties.

Characterizing Protein Binding: The binding of cholestane derivatives to transport proteins is a key area of investigation. For instance, studies on the interaction between a 3β,6β-diacetoxy-5α-cholestan-5-ol derivative and human serum albumin (HSA) have quantified this binding. mdpi.com Using techniques like fluorescence spectroscopy, researchers have determined the binding constants and thermodynamic parameters, revealing a spontaneous and high-affinity interaction. mdpi.com Molecular docking studies further complement these findings by identifying the specific binding sites and the nature of the molecular interactions. mdpi.commdpi.com

Table 1: Biophysical Data for Cholestane Derivative-Protein Interaction This table is interactive. You can sort and filter the data.

| Compound | Interacting Protein | Binding Constant (K) | Gibbs Free Energy (ΔG°) | Key Findings | Reference |

|---|---|---|---|---|---|

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (HSA) | 3.18 × 10⁴ M⁻¹ | -9.86 kcal/mol | High-affinity, spontaneous binding process. A single binding site on HSA was identified. | mdpi.com |

| 20(S)-hydroxycholesterol (related oxysterol) | Tmem97 (σ2 receptor) | Not specified | Not specified | Binds chemo-, regio-, and stereoselectively. Enhances the interaction between Tmem97 and NPC1 protein. | nih.gov |

Exploration of Biological Roles in Understudied Organisms and Ecological Contexts

While cholesterol is a well-known component of animal cell membranes, the distribution and function of cholestane and related sterols in a wider ecological context are still being explored. Research is uncovering their importance in organisms and environments previously given little attention.

Roles in Marine Invertebrates: Many marine invertebrates, including crustaceans and some mollusks, cannot synthesize sterols de novo and must acquire them from their diet. mdpi.comresearchgate.net Cholesterol and other sterols are essential for their growth, reproduction, and the synthesis of steroid hormones. researchgate.net The sterol composition in these organisms can be complex, and analyzing it provides insights into their diet and metabolism. researchgate.net The study of cholestane and its precursors in these species is crucial for understanding marine food webs and the health of aquaculture species. researchgate.netnih.gov

Plant Steroids: The 5α-cholestane skeleton is the foundational structure for C27 brassinosteroids, a class of steroid hormones essential for plant growth and development. mdpi.com These hormones regulate processes like cell division, stem elongation, and responses to environmental stress. mdpi.com Although C27-brassinosteroids have received less attention than other forms, their cholestane-based structure points to a conserved role for this steroidal backbone across different kingdoms of life. mdpi.com

Geochemical and Paleo-environmental Significance: In geochemistry, cholestane is a vital biomarker. wikipedia.org As the diagenetic product of cholesterol, its presence in ancient rocks and petroleum deposits is interpreted as a strong indicator of early animal life. wikipedia.org Furthermore, because the biosynthesis of the cholesterol precursor requires molecular oxygen, cholestane serves as a proxy for the presence of oxygen in paleoenvironments. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing alpha, alpha, alpha 20S-cholestane, and how can researchers optimize yield while minimizing stereochemical impurities?

- Methodological Answer : Synthesis typically involves hydrogenation of steroidal precursors (e.g., cholestane derivatives) under controlled conditions. Optimization can employ factorial design experiments to test variables like catalyst loading, temperature, and reaction time. Yield and purity should be monitored via HPLC or GC-MS, with stereochemical validation through NMR or X-ray crystallography .

Q. Which analytical techniques are most reliable for structural characterization of this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of and NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For conflicting data (e.g., unexpected NOESY correlations), cross-validate with computational modeling (DFT calculations) or consult literature benchmarks for analogous steranes .

Q. What are the best practices for ensuring sample purity in studies involving this compound, especially in complex mixtures?

- Methodological Answer : Employ column chromatography or preparative HPLC for purification. Validate purity using melting point analysis, TLC, and GC-MS. For mixtures, use NMR integration or quantitative DEPT spectra to assess contamination thresholds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermodynamic stability of this compound compared to its stereoisomers?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure enthalpy changes and computational methods (e.g., molecular dynamics simulations) to model energy landscapes. Pair these with controlled isomerization experiments under varying temperatures, monitored via time-resolved NMR .

Q. What statistical approaches are recommended for resolving contradictions in bioactivity data (e.g., cytotoxicity assays) involving this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Validate assay reproducibility through triplicate runs and use Bland-Altman plots to assess inter-lab variability. Ensure biological replicates are statistically powered (n ≥ 3) .

Q. How should researchers address challenges in reproducing synthetic pathways for this compound across different laboratories?

- Methodological Answer : Document all experimental parameters (e.g., solvent grade, humidity) in supplemental materials. Use standardized protocols (IUPAC guidelines) and share raw spectral data in open repositories. Collaborate with independent labs for cross-validation .

Q. What interdisciplinary strategies can enhance the study of this compound’s role in membrane biophysics?

- Methodological Answer : Combine synthetic chemistry with biophysical techniques:

- Langmuir-Blodgett troughs to measure lipid monolayer interactions.

- Fluorescence anisotropy to assess membrane rigidity.

- Molecular dynamics simulations to model sterane-lipid interactions .

Data Presentation and Reproducibility Guidelines

| Aspect | Best Practices | References |

|---|---|---|

| Synthetic Procedures | Include step-by-step protocols, catalyst concentrations, and purification metrics. | |

| Spectral Data | Provide raw NMR/MS files in supplemental materials; annotate key peaks. | |

| Statistical Analysis | Report effect sizes, confidence intervals, and p-values for bioactivity studies. | |

| Reproducibility | Use SI units, detail equipment models (e.g., Bruker AVANCE III HD 600 MHz NMR). |

Key Considerations for Hypothesis-Driven Research

- Formulating Questions : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"Does this compound exhibit unique membrane-ordering effects compared to 20R isomers?" .

- Experimental Design : Use PICO framework (Population: synthetic analogs; Intervention: stereochemical modification; Comparison: biological activity; Outcome: stability/bioactivity metrics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.